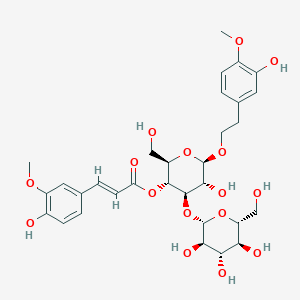

Hemiphroside A

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H40O16 |

|---|---|

Molecular Weight |

668.6 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)35)9-10-43-30-27(40)29(47-31-26(39)25(38)24(37)21(13-32)44-31)28(22(14-33)45-30)46-23(36)8-5-15-3-6-17(34)20(12-15)42-2/h3-8,11-12,21-22,24-35,37-40H,9-10,13-14H2,1-2H3/b8-5+/t21-,22-,24-,25+,26-,27-,28-,29-,30-,31+/m1/s1 |

InChI Key |

VKUXVDUAEAQCSK-MJLPRLLOSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Hemiphroside A: A Technical Guide to its Discovery and Isolation from Hemiphragma heterophyllum

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and isolation of Hemiphroside A, a phenylethanoid glycoside identified from the medicinal plant Hemiphragma heterophyllum. This document details the experimental protocols, summarizes key data, and presents visual workflows to facilitate a deeper understanding of the processes involved in bringing this natural compound from plant to laboratory.

Introduction

Hemiphragma heterophyllum, a perennial herb found in the Himalayan region, has a history of use in traditional medicine. Modern phytochemical investigations have sought to identify the bioactive constituents of this plant, leading to the discovery of a range of compounds, including iridoid glycosides, phenylpropanoid glycosides, and the subject of this guide, this compound. This document serves as a technical guide for researchers interested in the isolation and further study of this compound.

Discovery and Isolation of this compound

The initial discovery of this compound was part of a broader phytochemical screening of Hemiphragma heterophyllum. Researchers employed a systematic approach involving extraction, fractionation, and chromatographic separation to isolate individual compounds.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the discovery and isolation of natural products from a plant source, representative of the methodology applied to Hemiphragma heterophyllum.

Experimental Protocols

While the specific, detailed protocol for the isolation of this compound is found within the cited literature, a representative methodology based on common practices for isolating phenylethanoid glycosides is outlined below.

Plant Material Collection and Preparation: The whole plant of Hemiphragma heterophyllum is collected, air-dried, and ground into a coarse powder.

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The fraction containing the compounds of interest is then concentrated. Based on the chemical nature of phenylethanoid glycosides, this compound would likely be found in the more polar fractions.

Chromatographic Separation: The target fraction is subjected to multiple rounds of column chromatography. A common stationary phase is silica (B1680970) gel, with a mobile phase gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing similar compound profiles are pooled.

Purification: Final purification is typically achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Data Presentation

The following table summarizes the key information regarding the compounds isolated from Hemiphragma heterophyllum as reported in the scientific literature.[1]

| Compound Name | Compound Type | Plant Part |

| This compound | Phenylethanoid Glycoside | Herb |

| Hemiphroside C | Phenylethanoid Glycoside | Herb |

| Plantainoside E | Phenylethanoid Glycoside | Herb |

| Acetoside | Phenylethanoid Glycoside | Herb |

| Globularin | Iridoid Glycoside | Herb |

| 10-(Z)-cinnamoyl-catapol | Iridoid Glycoside | Herb |

| Iso-scrophularioside | Iridoid Glycoside | Herb |

| Cinnamic acid | Phenylpropanoid | Herb |

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities of this compound and its associated signaling pathways. Further research is required to elucidate its pharmacological potential. A generalized diagram of a potential signaling pathway that could be investigated for a novel natural compound is presented below. This is a hypothetical representation and is not based on experimental data for this compound.

Conclusion

The discovery and isolation of this compound from Hemiphragma heterophyllum represent a significant step in understanding the chemical diversity of this medicinal plant. The methodologies outlined in this guide provide a framework for researchers to isolate this and other related compounds for further investigation. Future studies are warranted to explore the pharmacological properties of this compound and to determine its potential as a lead compound in drug development.

References

A Comprehensive Guide to the Chemical Structure Elucidation of Novel Glycosides: A Case Study on Avicenoside A

Introduction

While the chemical structure elucidation of Hemiphroside A is not documented in publicly available scientific literature, this guide provides a comprehensive overview of the methodologies employed in determining the structure of novel glycosides by using Avicenoside A, a recently discovered iridoid glycoside, as a case study. The principles and techniques detailed herein are broadly applicable to the structural determination of new natural products and are presented to meet the technical needs of researchers, scientists, and drug development professionals. Avicenoside A was isolated from the aerial parts of the Vietnamese mangrove Avicennia marina.[1]

This guide will cover the core requirements of data presentation, detailed experimental protocols, and logical workflow visualization to facilitate a deep understanding of the structure elucidation process.

Isolation and Purification of the Novel Glycoside

The initial step in the structure elucidation of a natural product is its isolation from the source material and purification to obtain a sample of high purity, which is essential for accurate spectroscopic analysis.

Experimental Protocol: Extraction and Isolation

The isolation of Avicenoside A from Avicennia marina serves as a representative example of the chromatographic techniques typically employed.[1]

-

Extraction: The dried and powdered aerial parts of A. marina (3.6 kg) were extracted with methanol (B129727) (MeOH) (3 x 20 L, 2 hours each) using ultrasonication. The resulting methanol extract was concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated MeOH extract was suspended in water and successively partitioned with dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc). This step separates compounds based on their polarity.

-

Column Chromatography: The EtOAc fraction, being rich in compounds of medium polarity like glycosides, was subjected to further separation using a series of column chromatography techniques. This typically involves:

-

Silica (B1680970) Gel Column Chromatography: The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are often further purified on a Sephadex LH-20 column, which separates compounds based on size and polarity, using a solvent such as methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., a gradient of methanol and water) to yield the pure compound.

-

Spectroscopic and Spectrometric Analysis

Once the compound is purified, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

Analysis: The sample solution is infused into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured with high accuracy.

For Avicenoside A, HR-ESI-MS analysis provided the molecular formula C₂₉H₃₄O₁₄.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework. A series of 1D and 2D NMR experiments are conducted.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Experiments: The following NMR experiments are typically performed:

-

¹H NMR (Proton NMR): Provides information about the number, chemical environment, and connectivity of protons.

-

¹³C NMR (Carbon NMR): Provides information about the number and chemical environment of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows the correlation between a proton and the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which helps to determine the relative stereochemistry.

-

Data Interpretation and Structure Elucidation: The Case of Avicenoside A

The data obtained from the various spectroscopic experiments are pieced together to propose a planar structure and then the relative stereochemistry.

Spectroscopic Data for Avicenoside A

The following tables summarize the quantitative NMR data for Avicenoside A.

Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for Avicenoside A [1]

| Position | δH (ppm), J (Hz) | δC (ppm) |

| Aglycone | ||

| 1 | 5.08 (d, 7.2) | 98.5 |

| 3 | 7.43 (s) | 152.1 |

| 5 | 3.08 (m) | 40.2 |

| 6a | 2.10 (m) | 25.1 |

| 6b | 2.77 (m) | 25.1 |

| 7 | 5.89 (brs) | 128.9 |

| 8 | 145.3 | |

| 9 | 2.71 (m) | 48.7 |

| 10 | 4.80 (s) | 62.3 |

| Glucose Moiety | ||

| 1' | 4.56 (d, 7.8) | 100.2 |

| 2' | 3.25 (m) | 74.8 |

| 3' | 3.38 (m) | 77.9 |

| 4' | 3.31 (m) | 71.6 |

| 5' | 3.35 (m) | 78.1 |

| 6'a | 3.68 (dd, 12.0, 5.5) | 64.5 |

| 6'b | 3.88 (dd, 12.0, 2.0) | 64.5 |

| trans-Feruloyl Moiety | ||

| 1" | 127.2 | |

| 2" | 7.32 (d, 1.8) | 111.8 |

| 3" | 149.2 | |

| 4" | 150.5 | |

| 5" | 6.79 (d, 7.8) | 116.4 |

| 6" | 7.12 (dd, 7.8, 1.8) | 124.5 |

| 7" | 7.56 (d, 16.2) | 146.9 |

| 8" | 6.48 (d, 16.2) | 115.2 |

| 9" | 168.9 | |

| OMe-3" | 3.89 (s) | 56.4 |

Elucidation of the Planar Structure

The planar structure of Avicenoside A was determined by analyzing the COSY, HSQC, and HMBC correlations.[1]

-

Iridoid Aglycone: The COSY correlations established the proton spin systems, for instance, the connection between H-1, H-9, H-5, and the H-6 protons. HMBC correlations were key in connecting the quaternary carbons. For example, correlations from H-10 to C-7, C-8, and C-9 helped to place the oxymethylene group.

-

Sugar Moiety: The anomeric proton signal at δH 4.56 (d, J = 7.8 Hz) and the corresponding carbon signal at δC 100.2, along with other sugar signals, were characteristic of a β-glucopyranosyl unit.[1]

-

Acyl Group: The aromatic and olefinic proton signals, along with a methoxy (B1213986) signal, were indicative of a trans-feruloyl group.[1]

-

Connectivity: The HMBC correlation from the anomeric proton of glucose (H-1') to the aglycone carbon C-1 confirmed the attachment of the glucose at C-1 of the iridoid. Furthermore, HMBC correlations from H-10 of the aglycone to the carbonyl carbon (C-9") of the feruloyl group established that the acyl group was attached at C-10.[1]

Determination of Relative Stereochemistry

The relative stereochemistry was determined using NOESY/ROESY experiments, which show through-space correlations between protons. For a related compound, Avicenoside B, ROESY correlations between Me-10/H-9, H-9/H-5, H-9/H-6β, and H-9/H-1' indicated a cis-ring fusion for the iridoid core.[1] A similar analysis would be applied to Avicenoside A. The large coupling constant of the anomeric proton (J = 7.8 Hz) confirmed the β-configuration of the glucose linkage.[1]

Workflow Visualization

The overall process of chemical structure elucidation can be visualized as a logical workflow.

Conclusion

The elucidation of the chemical structure of a novel natural product like this compound, or as demonstrated with Avicenoside A, is a systematic process that relies on the synergy of modern isolation techniques and powerful spectroscopic methods. A combination of mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of the molecular formula, the planar structure, and the relative stereochemistry of the molecule. The detailed protocols and data presentation in this guide provide a robust framework for researchers engaged in the discovery and characterization of new chemical entities from natural sources.

References

In-Depth Spectroscopic Analysis of Hemiphroside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hemiphroside A, a phenylethanoid glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. All data is sourced from the original structure elucidation study by Wang et al. (2004) in the journal Chemical & Pharmaceutical Bulletin.

Core Spectroscopic Data

The structural confirmation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The detailed data from these analyses are presented below.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the elemental composition and exact mass of this compound.

| Ion | Formula | Calculated m/z | Found m/z |

| [M+Na]⁺ | C₃₁H₄₀O₁₆Na | 691.2214 | 691.2209 |

Nuclear Magnetic Resonance (NMR) Data

The one-dimensional (¹H and ¹³C) NMR spectra provided detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. These assignments were further confirmed by two-dimensional NMR techniques.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 2 | 6.69 | d | 2.0 |

| 5 | 6.67 | d | 8.0 |

| 6 | 6.55 | dd | 8.0, 2.0 |

| 7 | 2.76 | t | 7.0 |

| 8 | 3.96 | m | |

| 8 | 3.73 | m | |

| Caffeoyl Moiety | |||

| 2' | 7.04 | d | 2.0 |

| 5' | 6.77 | d | 8.2 |

| 6' | 6.93 | dd | 8.2, 2.0 |

| 7' | 7.58 | d | 16.0 |

| 8' | 6.26 | d | 16.0 |

| Glucosyl Moiety | |||

| 1'' | 4.36 | d | 7.8 |

| 2'' | 3.48 | m | |

| 3'' | 4.88 | t | 9.5 |

| 4'' | 3.63 | m | |

| 5'' | 3.60 | m | |

| 6''a | 3.88 | dd | 11.5, 5.5 |

| 6''b | 3.69 | m | |

| Rhamnosyl Moiety | |||

| 1''' | 5.16 | d | 1.5 |

| 2''' | 3.95 | m | |

| 3''' | 3.65 | m | |

| 4''' | 3.53 | m | |

| 5''' | 3.55 | m | |

| 6''' | 1.09 | d | 6.2 |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Caffeoyl Moiety | ||

| 1 | 131.5 | 1' | 127.7 |

| 2 | 117.2 | 2' | 115.4 |

| 3 | 146.1 | 3' | 146.8 |

| 4 | 144.7 | 4' | 149.9 |

| 5 | 116.8 | 5' | 116.5 |

| 6 | 121.3 | 6' | 123.4 |

| 7 | 36.6 | 7' | 148.4 |

| 8 | 72.4 | 8' | 115.0 |

| 9' | 168.6 | ||

| Glucosyl Moiety | Rhamnosyl Moiety | ||

| 1'' | 104.4 | 1''' | 103.1 |

| 2'' | 76.2 | 2''' | 72.5 |

| 3'' | 81.6 | 3''' | 72.3 |

| 4'' | 71.3 | 4''' | 74.0 |

| 5'' | 76.4 | 5''' | 70.6 |

| 6'' | 62.5 | 6''' | 18.4 |

Experimental Protocols

The following section details the methodologies employed for the acquisition of the spectroscopic data.

General Experimental Procedures

Optical rotations were measured on a JASCO P-1020 digital polarimeter. UV spectra were recorded on a Beckman DU-640 spectrophotometer. IR spectra were obtained using a Bio-Rad FTS-135 spectrometer with KBr pellets.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESI-MS) was performed on a Bruker APEX II spectrometer in the positive ion mode.

Nuclear Magnetic Resonance Spectroscopy

NMR spectra were recorded on a Varian INOVA-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm, δ) and are referenced to the solvent signals of CD₃OD (δH 3.30, δC 49.0). Two-dimensional NMR experiments, including COSY, HMQC, and HMBC, were performed using standard Varian pulse sequences.

Isolation and Characterization Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from its natural source, Picrorhiza scrophulariiflora.

Hemiphroside A: A Technical Overview of Its Physicochemical Properties and Biological Significance

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive summary of the currently available scientific information regarding Hemiphroside A, a naturally occurring phenylpropanoid glycoside. While research on this specific compound is limited, this document consolidates the known physical and chemical properties, and contextualizes its potential biological significance based on related compounds. All quantitative data is presented in structured tables for clarity. Methodologies for key experimental techniques relevant to the study of natural products are also detailed to facilitate further research.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| Chemical Formula | C₃₁H₄₀O₁₆ | |

| Molecular Weight | 668.7 g/mol | |

| CAS Number | 165338-27-2 | |

| Storage Conditions | 2-8°C, dry | - |

Table 1: Physical and Chemical Properties of this compound

Note: Data on melting point, boiling point, density, and specific solubility are not currently available in the reviewed literature.

Spectroscopic Data

General Experimental Protocols for Spectroscopic Analysis

For researchers aiming to characterize this compound or similar compounds, the following general protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Experiments:

-

¹H-NMR: To identify proton environments.

-

¹³C-NMR: To identify carbon environments.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity and assign the full structure.

-

Mass Spectrometry (MS):

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for polar glycosides like this compound.

-

Mass Analyzer: High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF, is crucial for accurate mass determination and elemental composition analysis.

-

Fragmentation Analysis (MS/MS): To obtain structural information about the aglycone and sugar moieties.

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound.

Isolation and Synthesis

Isolation from Natural Sources

Detailed protocols for the specific isolation of this compound are not described in the available literature. However, it is known to be a constituent of plants within the Oleaceae family. General methods for isolating phenylpropanoid glycosides from plant material involve the following steps:

-

Extraction: Maceration or Soxhlet extraction of dried and powdered plant material with a polar solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Purification: The enriched fractions are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or preparative HPLC to yield the pure compound.

Chemical Synthesis

There are no reported methods for the chemical synthesis of this compound in the reviewed scientific literature. The synthesis of such a complex glycoside would likely involve a multi-step process, including the synthesis of the aglycone and the sugar moiety, followed by a glycosylation reaction.

Biological Activity and Mechanism of Action

Specific studies on the biological activity, mechanism of action, and effects on signaling pathways of this compound are not available in the current body of scientific literature. Research into the pharmacological properties of this compound represents a significant gap in our knowledge.

Given the structural class of this compound as a phenylpropanoid glycoside, it is plausible that it may exhibit biological activities similar to other members of this class, which are known to possess antioxidant, anti-inflammatory, and other therapeutic properties. However, this remains speculative without direct experimental evidence.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known mechanisms of other structurally related natural products.

Conclusion and Future Directions

This compound is a poorly characterized natural product with a known chemical structure but a significant lack of data regarding its physicochemical properties, spectroscopic profile, and biological activities. This guide highlights the current knowledge gaps and provides a framework for future research.

Key areas for future investigation include:

-

Isolation and Purification: Development of a robust protocol for the isolation of this compound from a readily available plant source.

-

Physicochemical Characterization: Determination of key physical constants such as melting point, solubility, and pKa.

-

Spectroscopic Analysis: Full characterization using modern spectroscopic techniques to create a public reference dataset.

-

Pharmacological Screening: In vitro and in vivo studies to elucidate the biological activities and potential therapeutic applications of this compound.

-

Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound.

The information presented herein is intended to serve as a foundational resource for researchers interested in advancing the scientific understanding of this compound.

In-depth Technical Guide to the Preliminary Biological Activity Screening of Hemiphroside A

To Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive overview of the preliminary biological activity of Hemiphroside A, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Following a comprehensive search of publicly available scientific literature and databases, we must report that there is currently no significant data available on the biological activity of a compound specifically named this compound.

Our search for "this compound" and related terms did not yield any peer-reviewed studies detailing its anti-inflammatory, antioxidant, anticancer, or any other biological effects. While some chemical suppliers list a "this compound" with a CAS number (165338-27-2), there is a notable absence of associated research publications that would provide the necessary data to fulfill the core requirements of this technical guide. The scientific record does show the existence of a related compound, "Hemiphroside B," isolated from Lagotis integra, which suggests that this compound may be a novel or less-studied natural product.

Without any foundational research on its biological activities, it is not possible to:

-

Summarize quantitative data into structured tables.

-

Provide detailed methodologies for key experiments.

-

Create diagrams for described signaling pathways or experimental workflows.

We recommend that researchers interested in this compound consider the following steps:

-

Verify the Compound's Identity and Source: Confirm the correct chemical structure and origin of the compound referred to as "this compound." It is possible it is known by an alternative name or is a novel discovery yet to be published.

-

Initiate Preliminary Biological Screening: Conduct initial in vitro assays to explore a range of potential biological activities. This could include assays for cytotoxicity against various cancer cell lines, antioxidant capacity (e.g., DPPH, ABTS assays), and anti-inflammatory effects (e.g., measurement of nitric oxide or cytokine production in stimulated immune cells).

As research on this compound becomes available in the public domain, this technical guide can be updated to reflect the findings and provide the in-depth analysis originally requested. We will continue to monitor the scientific literature for any developments related to this compound.

Ethnobotanical Uses and Bioactivity of Hemiphroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside A, a phenylethanoid glycoside, is a natural compound isolated from Picrorhiza scrophulariiflora, a perennial herb found in the Himalayan region. This plant has a long history of use in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine, for treating a variety of ailments. This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing this compound, its known biological activities with a focus on its antioxidant properties, detailed experimental protocols for its assessment, and a discussion of the potential signaling pathways involved in its mechanism of action.

Ethnobotanical Landscape of Picrorhiza scrophulariiflora

Picrorhiza scrophulariiflora, the primary source of this compound, has been traditionally used for its medicinal properties for centuries. The rhizome of the plant is the most commonly used part.

Traditional Uses:

-

Ayurvedic Medicine: In Ayurveda, Picrorhiza species are known as "Kutki" and are utilized for their hepatoprotective, anti-inflammatory, and immunomodulatory properties. Traditional uses include the treatment of liver disorders such as jaundice and hepatitis, as well as asthma, fever, and gastrointestinal issues.

-

Traditional Chinese Medicine (TCM): In TCM, the plant is used to treat conditions associated with "damp-heat," such as dysentery, jaundice, and steaming bone disorder.

These traditional applications suggest that the plant's bioactive compounds possess significant anti-inflammatory and antioxidant properties, which aligns with the observed activities of its constituents, including this compound.

Biological Activity of this compound: Antioxidant Properties

This compound has been identified as an antioxidant compound. Its efficacy has been quantified through its ability to scavenge free radicals.

Quantitative Antioxidant Activity Data

The antioxidant activity of this compound has been evaluated using radical scavenging assays. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals, is a key metric.

| Radical Scavenged | This compound IC50 (µmol/L) | Ascorbic Acid (Control) IC50 (µmol/L) | Reference |

| Hydroxyl Radical | 110.5 | 51.8 | [1] |

| Superoxide (B77818) Anion Radical | 208.5 | 86.2 | [1] |

Experimental Protocols

Isolation of this compound from Picrorhiza scrophulariiflora

While a highly detailed, step-by-step protocol for the isolation of this compound is not extensively published, the general method involves extraction followed by column chromatography.[1]

General Workflow:

Caption: General workflow for the isolation of this compound.

Methodological Details:

-

Extraction: The dried and powdered roots of Picrorhiza scrophulariiflora are extracted with a polar solvent like ethanol (B145695) or methanol.

-

Fractionation: The crude extract is then subjected to column chromatography over a stationary phase such as silica (B1680970) gel or Sephadex LH-20.

-

Elution: A gradient of solvents with increasing polarity is used to elute the compounds.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Antioxidant Activity Assays

1. Hydroxyl Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to scavenge hydroxyl radicals, which are highly reactive oxygen species.

-

Protocol:

-

Prepare a reaction mixture containing a hydroxyl radical generating system (e.g., Fenton reaction: FeSO₄ and H₂O₂).

-

Add different concentrations of this compound to the reaction mixture.

-

A detection molecule (e.g., deoxyribose) is included, which is degraded by hydroxyl radicals to form a colored product upon reaction with thiobarbituric acid (TBA).

-

The absorbance of the colored product is measured spectrophotometrically.

-

The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.

-

2. Superoxide Anion Radical Scavenging Assay:

-

Principle: This assay determines the capacity of an antioxidant to neutralize superoxide anion radicals.

-

Protocol:

-

Generate superoxide radicals using a system such as the phenazine (B1670421) methosulfate-NADH system.

-

The superoxide radicals reduce a detector molecule, typically nitroblue tetrazolium (NBT), to form a colored formazan (B1609692) product.

-

Introduce various concentrations of this compound to the reaction mixture.

-

The decrease in the absorbance of the formazan product, measured spectrophotometrically, indicates the extent of superoxide radical scavenging.

-

The scavenging percentage is calculated relative to a control.

-

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the known anti-inflammatory and antioxidant activities of phenylethanoid glycosides suggest the involvement of key cellular signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is crucial in regulating cellular processes like inflammation and stress responses. Phenylethanoid glycosides have been shown to inhibit the phosphorylation of key MAPK proteins (p38, ERK, and JNK), thereby downregulating the production of pro-inflammatory cytokines.

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a central regulator of inflammation. Many natural antioxidant and anti-inflammatory compounds, including other phenylethanoid glycosides, exert their effects by inhibiting the activation of NF-κB. This is often achieved by preventing the degradation of its inhibitor, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.

Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.

Conclusion

This compound, a constituent of the traditionally used medicinal plant Picrorhiza scrophulariiflora, demonstrates notable antioxidant activity. The ethnobotanical background of its source plant provides a strong rationale for investigating its therapeutic potential, particularly in the context of diseases with an inflammatory and oxidative stress etiology. While further research is required to fully elucidate the specific molecular mechanisms of this compound, its ability to scavenge free radicals and the known activities of related phenylethanoid glycosides on key signaling pathways like MAPK and NF-κB, position it as a promising candidate for future drug development. The experimental protocols provided herein offer a foundation for the continued investigation of this and other natural products.

References

Hemiphroside A CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside A is a phenylpropanoid glycoside isolated from the plant Picrorhiza scrophulariiflora, a species with a history of use in traditional medicine. As a member of the broad class of phenylpropanoid glycosides, this compound is of interest to the scientific community for its potential biological activities, which may include antioxidant, anti-inflammatory, and antineoplastic properties. This technical guide provides a detailed overview of the chemical identifiers of this compound, along with established experimental protocols that can be utilized to investigate its therapeutic potential. While specific biological activity data for this compound is limited in publicly accessible literature, this document serves as a foundational resource for researchers seeking to explore its pharmacological profile.

Chemical Identifiers and Properties

A clear understanding of the chemical identity of a compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 165338-27-2 | [1][2] |

| Molecular Formula | C₃₁H₄₀O₁₆ | [1][2] |

| Molecular Weight | 668.64 g/mol | [2] |

| IUPAC Name Synonym | b-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-b-D-glucopyranosyl-,4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)- | [3] |

| SMILES String | COC1=C(O)C=CC(/C=C/C(OC(C(OC(OCCC2=CC(O)=C(OC)C=C2)C3O)CO)C3OC4OC(C(O)C(O)C4O)CO)=O)=C1 | [2] |

| Natural Source | Picrorhiza scrophulariiflora | [1] |

Potential Biological Activities and Experimental Protocols

While specific experimental data on the biological activities of this compound are not extensively documented, its classification as a phenylpropanoid glycoside suggests potential therapeutic applications. Phenylpropanoid glycosides, as a class, are known to exhibit a range of biological effects. Below are detailed experimental protocols for assays commonly used to evaluate the activities associated with this class of compounds. These protocols can be directly applied to the investigation of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the free radical scavenging activity of a compound.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Anti-inflammatory Activity: Protein Denaturation Assay

The inhibition of protein denaturation is a well-established method to screen for anti-inflammatory activity.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Control and Standard: A control is prepared with the solvent instead of the sample. Diclofenac sodium can be used as a standard drug.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Cytotoxicity/Antineoplastic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.

Logical Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the initial investigation of the biological activities of this compound.

Conclusion

This compound presents an interesting subject for further pharmacological investigation due to its classification as a phenylpropanoid glycoside and its origin from a medicinally relevant plant species. While specific biological activity data for this compound is not yet widely available, the established chemical identifiers and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore its potential antioxidant, anti-inflammatory, and antineoplastic properties. Future studies focusing on these areas will be crucial in elucidating the therapeutic potential of this compound and its possible mechanisms of action.

References

A Technical Guide to the Solubility of Hemiphroside A: Methodologies for Determination and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hemiphroside A is a natural product of significant interest within the scientific community. A critical physicochemical parameter for its research and development is its solubility in various solvent systems. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of specific data, this document provides a comprehensive overview of the established experimental protocols for determining the solubility of a compound like this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to ascertain the solubility profile of this compound in their own laboratories. This guide details both thermodynamic and kinetic solubility determination methods, outlines proper data presentation, and provides visual workflows to facilitate experimental design.

Theoretical Framework: Understanding Solubility

The solubility of a compound is a fundamental property that dictates its behavior in various applications, from biological assays to formulation development. For a compound like this compound, understanding its solubility is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing appropriate delivery systems. Two key types of solubility are relevant in the context of drug discovery and development:

-

Thermodynamic Solubility : This is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[1] It represents the true or equilibrium solubility and is a critical parameter for preclinical and formulation development. The shake-flask method is a common technique for determining thermodynamic solubility.[1]

-

Kinetic Solubility : This is determined by the precipitation of a compound from a supersaturated solution, often generated by adding a concentrated stock solution in a strong organic solvent (like DMSO) to an aqueous buffer.[1] The resulting value is not the true equilibrium solubility but is a valuable parameter in early drug discovery for high-throughput screening of compound libraries to identify potential solubility issues.[1]

Experimental Protocols for Determining the Solubility of this compound

Given the lack of specific solubility data for this compound, this section provides detailed experimental protocols that can be employed to determine its solubility profile.

Qualitative Solubility Assessment

A preliminary assessment of solubility can provide a general classification of the compound's properties.

Methodology:

-

Preparation : Weigh a small, precise amount of this compound (e.g., 1-5 mg) into separate vials.

-

Solvent Addition : To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent. A range of solvents should be tested, including:

-

Purified Water

-

Aqueous buffers at different pH values (e.g., pH 2, 7.4, 9)

-

Organic solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

-

Observation : Agitate the vials at a constant temperature and visually inspect for dissolution. The compound can be classified as soluble, partially soluble, or insoluble in each solvent.

Quantitative Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.

Methodology:

-

Sample Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial). The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration : Agitate the suspension at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required can vary from 24 to 72 hours, depending on the compound and the solvent.

-

Phase Separation : Separate the solid phase from the saturated solution. This can be achieved through:

-

Filtration : Using a syringe filter with a pore size that will not adsorb the compound (e.g., 0.22 µm PVDF or PTFE).

-

Centrifugation : Centrifuging the sample at a high speed to pellet the solid material and then carefully collecting the supernatant.

-

-

Quantification : Analyze the concentration of this compound in the clear supernatant. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC) : This is the most common and accurate method. A calibration curve of this compound of known concentrations must be prepared to quantify the concentration in the sample.

-

UV-Vis Spectroscopy : If this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This can be used for very low solubility compounds or complex matrices.

-

High-Throughput Kinetic Solubility Assay

This method is suitable for screening the solubility of compounds in early-stage drug discovery.

Methodology:

-

Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a strong organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), at a known concentration (e.g., 10-20 mM).[1]

-

Addition to Aqueous Buffer : Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

Incubation : Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Analysis : Determine the concentration of this compound remaining in solution. This is often done using a plate-based reader for UV-Vis absorbance or by automated LC-MS systems.

Data Presentation

The determined solubility of this compound should be reported in a clear and standardized format to allow for easy comparison and interpretation. The following table provides a template for presenting the solubility data.

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Notes |

| Water | 25 | Shake-Flask | |||

| PBS (pH 7.4) | 25 | Shake-Flask | |||

| 0.1 M HCl (pH 1) | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| DMSO | 25 | Shake-Flask | |||

| PBS (pH 7.4) | 25 | Kinetic | 1% final DMSO conc. |

Conclusion

While specific, publicly available solubility data for this compound is currently lacking, this technical guide provides the necessary framework and detailed methodologies for researchers to determine this critical parameter. By following the outlined protocols for qualitative and quantitative solubility assessment, scientists can generate reliable and reproducible data. This information is indispensable for advancing the research and development of this compound, enabling informed decisions in areas ranging from in vitro assay design to the development of suitable formulations for in vivo studies. The consistent application of these standardized methods will contribute to a more comprehensive understanding of the physicochemical properties of this compound within the scientific community.

References

A Guide to the Thermal Stability and Degradation of Hemiphroside A

Disclaimer: As of October 2025, detailed experimental data on the thermal stability and degradation pathways of Hemiphroside A is not extensively available in publicly accessible literature. This guide therefore provides a comprehensive framework for the systematic investigation of the thermal stability of this compound, a phenylpropanoid glycoside. The methodologies, data presentation, and potential degradation pathways described herein are based on established principles of pharmaceutical stability testing and the known behavior of similar chemical entities.

This technical whitepaper is intended for researchers, scientists, and drug development professionals. It outlines the requisite experimental protocols, data analysis, and visualization techniques to thoroughly characterize the thermal lability of this compound.

Introduction to Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, formulation development, and storage conditions.[1] Forced degradation studies, where the API is subjected to stress conditions more severe than accelerated stability testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2] This guide will detail the application of these principles to the study of this compound.

This compound is a phenylpropanoid with the chemical formula C31H40O16. The high oxygen content suggests a glycosidic structure, which is common for this class of compounds. The glycosidic bond is often a point of lability and a primary site for degradation.

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of thermal stability involves a combination of thermo-analytical techniques and chromatographic methods.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an inert solvent. A solid-state sample of this compound should also be evaluated.

-

Thermal Stress Conditions:

-

Solid State: Expose the solid API to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period (e.g., up to 7 days).

-

Solution State: Subject the this compound solution to similar temperature conditions.

-

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and volatilization.

Methodology:

-

Instrument: Utilize a calibrated thermogravimetric analyzer.

-

Sample: Place a small amount of this compound (typically 1-5 mg) in an inert pan (e.g., aluminum or platinum).

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

-

Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, phase transitions, and decomposition enthalpies.

Methodology:

-

Instrument: Use a calibrated differential scanning calorimeter.

-

Sample Preparation: Seal a small amount of this compound (typically 1-5 mg) in an aluminum pan. An empty, sealed pan is used as a reference.

-

Heating Program: Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a specified temperature range.

-

Data Analysis: Plot the differential heat flow against temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

Methodology:

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve separation.

-

Detection: UV detection is often suitable for phenylpropanoids due to their chromophores.

-

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Quantitative data from thermal stability studies should be presented in clear, concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Results of Forced Degradation of this compound in Solution at 60°C

| Time (hours) | This compound Remaining (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradation (%) |

| 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 24 | 95.2 | 3.1 | 1.7 | 4.8 |

| 48 | 90.5 | 5.8 | 3.7 | 9.5 |

| 72 | 85.9 | 8.2 | 5.9 | 14.1 |

| 168 | 72.3 | 15.4 | 12.3 | 27.7 |

Table 2: Hypothetical Thermo-analytical Data for this compound

| Technique | Parameter | Value |

| TGA | Onset of Decomposition | 215°C |

| TGA | Major Weight Loss Event | 215°C - 350°C |

| DSC | Melting Point | 185°C (Endotherm) |

| DSC | Decomposition | 220°C (Exotherm) |

Visualization of Workflows and Pathways

Diagrams are essential for illustrating experimental processes and hypothetical degradation mechanisms.

Caption: Experimental workflow for thermal stability assessment.

Caption: Hypothetical thermal degradation pathway for this compound.

Potential Degradation Pathways

For a phenylpropanoid glycoside like this compound, several thermal degradation pathways are plausible:

-

Hydrolysis of the Glycosidic Bond: This is often the primary degradation route, cleaving the molecule into its constituent aglycone (the phenylpropanoid core) and sugar moieties. This would result in a significant change in polarity, easily detectable by reversed-phase HPLC.

-

Oxidation: The phenylpropanoid core, with its hydroxyl groups and potentially unsaturated side chains, can be susceptible to oxidation, leading to the formation of ketones, aldehydes, or carboxylic acids.

-

Epimerization: Chiral centers within the molecule, particularly in the sugar moiety, can undergo epimerization at elevated temperatures.

-

Dehydration: Loss of water molecules from hydroxyl groups can occur, leading to the formation of double bonds.

The identification and structural elucidation of degradation products would require advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

A thorough investigation of the thermal stability of this compound is imperative for its development as a potential therapeutic agent. The systematic application of forced degradation studies, coupled with thermo-analytical and chromatographic techniques, will provide the necessary data to understand its degradation profile. While specific data for this compound is currently limited, the methodologies and frameworks presented in this guide offer a robust approach for its comprehensive characterization. The resulting knowledge will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ensuring the safety and efficacy of any future drug product containing this compound.

References

Hemiphroside A: An Examination of Its Potential Pharmacological Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside A is a phenylethanoid glycoside that has been isolated from the roots of Picrorhiza scrophulariiflora, a plant used in traditional medicine.[1][2] As a member of the phenylethanoid glycoside class of compounds, this compound is of interest to the scientific community for its potential therapeutic applications. Phenylethanoid glycosides, as a group, are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive overview of the current state of knowledge regarding the potential pharmacological properties of this compound, with a focus on its antioxidative capacity. While direct quantitative data for this compound is limited in publicly available literature, this document will present relevant data from closely related compounds isolated from the same plant source and detail the experimental protocols used in these evaluations.

Antioxidant Properties

A key study by Wang et al. (2004) investigated the antioxidative properties of several compounds isolated from Picrorhiza scrophulariiflora, including this compound. The study evaluated the scavenging effects of these compounds on hydroxyl radicals and superoxide (B77818) anion radicals. While the study concluded that other compounds from the plant exhibited potent antioxidant effects, specific quantitative data for this compound was not provided in the publication.[1][2]

For the purpose of providing a comprehensive overview, the quantitative data for the most active compounds from this study are presented below.

Quantitative Data on Antioxidant Activity of Related Compounds

The following table summarizes the antioxidant activity of compounds isolated alongside this compound from Picrorhiza scrophulariiflora, as reported by Wang et al. (2004). The study highlighted that compounds 1 (2-(3,4-dihydroxyphenyl)-ethyl-O-β-D-glucopyranoside), 2 (scroside D), and 6 (plantainoside D) demonstrated potent antioxidative effects, comparable to the standard, ascorbic acid.

| Compound | Assay | Result |

| 1 | Hydroxyl Radical Scavenging | Potent |

| 1 | Superoxide Anion Radical Scavenging | Potent |

| 2 | Hydroxyl Radical Scavenging | Potent |

| 2 | Superoxide Anion Radical Scavenging | Potent |

| 6 | Hydroxyl Radical Scavenging | Potent |

| 6 | Superoxide Anion Radical Scavenging | Potent |

| Ascorbic Acid (Standard) | Hydroxyl Radical Scavenging | Potent |

| Ascorbic Acid (Standard) | Superoxide Anion Radical Scavenging | Potent |

Note: The term "Potent" is used as described in the source publication, which did not provide specific IC50 values or percentage inhibition for these compounds in the main text.

Experimental Protocols

The following are the detailed methodologies for the key antioxidant assays as described in the primary literature.

Hydroxyl Radical Scavenging Assay

This assay is designed to evaluate the ability of a compound to neutralize hydroxyl radicals, which are highly reactive oxygen species.

Methodology:

-

Reaction Mixture Preparation: The reaction mixture is prepared by adding the following reagents in sequence to a test tube:

-

2-deoxyribose (10 mM, 0.2 ml)

-

Phosphate buffer (pH 7.4, 0.1 M, 0.2 ml)

-

FeSO₄-EDTA (1:1, 10 mM, 0.2 ml)

-

Sample solution (at various concentrations)

-

H₂O₂ (10 mM, 0.2 ml) The total volume of the reaction mixture is brought to 2 ml with distilled water.

-

-

Incubation: The mixture is incubated at 37°C for 1 hour.

-

Color Development: Following incubation, 1 ml of 2.8% trichloroacetic acid (TCA) and 1 ml of 1% thiobarbituric acid (TBA) are added to the reaction mixture.

-

Heating: The mixture is heated in a boiling water bath for 15 minutes to develop a pink color.

-

Measurement: The absorbance of the solution is measured at 532 nm.

-

Calculation: The scavenging effect is calculated as a percentage of the inhibition of 2-deoxyribose oxidation.

Superoxide Anion Radical Scavenging Assay

This assay assesses the capacity of a compound to quench superoxide anion radicals, another significant reactive oxygen species.

Methodology:

-

Reaction Mixture Preparation: The reaction mixture contains:

-

Nitroblue tetrazolium (NBT) (78 µM)

-

NADH (312 µM)

-

Sample solution (at various concentrations) in Tris-HCl buffer (pH 8.0, 16 mM)

-

-

Reaction Initiation: The reaction is initiated by adding 20 µl of 5-methylphenazinium methyl sulfate (B86663) (PMS) (3.9 µM) to the mixture.

-

Incubation: The mixture is incubated at room temperature for 5 minutes.

-

Measurement: The absorbance is measured at 560 nm against a blank.

-

Calculation: The scavenging activity is determined by the percentage decrease in the formation of formazan.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general mechanism of antioxidant action and the workflow of the antioxidant assays described.

Caption: General mechanism of antioxidant action of this compound.

Caption: Workflow for the Hydroxyl Radical Scavenging Assay.

Caption: Workflow for the Superoxide Anion Radical Scavenging Assay.

Conclusion and Future Directions

This compound, a phenylethanoid glycoside from Picrorhiza scrophulariiflora, represents a compound of interest for its potential pharmacological properties, particularly its antioxidant activity. While current research has identified its presence and subjected it to antioxidant screening, there is a notable lack of specific quantitative data to fully characterize its efficacy. The available data on related compounds from the same plant source suggest that phenylethanoid glycosides are a promising class of antioxidants.

Future research should focus on obtaining precise quantitative measurements of this compound's antioxidant capacity, such as determining its IC50 values in various antioxidant assays. Furthermore, expanding the investigation to other potential pharmacological activities, including anti-inflammatory and neuroprotective effects, would provide a more complete profile of its therapeutic potential. Elucidating the structure-activity relationships within this class of compounds will also be crucial for the development of novel and effective therapeutic agents. In-depth mechanistic studies are warranted to understand the specific signaling pathways through which this compound may exert its biological effects.

References

Methodological & Application

Application Notes and Protocols for the Soxhlet Extraction of Hemiphroside A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of Hemiphroside A (also known as Hyperoside) from plant materials using the Soxhlet extraction method. This document includes quantitative data from relevant studies to provide context on expected yields and purity, along with a diagram of a key signaling pathway modulated by this compound.

Introduction

This compound, a flavonoid glycoside, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Effective extraction from its natural plant sources is a critical first step in research and development. Soxhlet extraction is a classic and robust method for the continuous extraction of compounds from a solid matrix, offering high efficiency. This protocol is designed to provide a reliable method for obtaining this compound for further study and application.

Data Presentation

The following tables summarize quantitative data on the extraction of flavonoids and this compound from various plant sources. It is important to note that the extraction methods used in the cited studies may vary, and therefore, the presented data should be considered as a representative guide for expected yields and purity.

Table 1: Total Flavonoid and this compound Content in Plant Material

| Plant Source | Plant Part | Total Flavonoids (% w/w) | This compound Content (% w/w) |

| Crataegus monogyna | Flower and Leaf | 0.483 | Not specified |

| Crataegus pinnatifida | Leaves | Not specified | 0.24 |

| Apocynum venetum | Leaves | Not specified | Not specified |

Table 2: Comparison of Extraction Methods for this compound

| Extraction Method | Solvent | Extraction Time | Temperature | This compound Yield (mg/g of dry plant material) | Reference |

| Soxhlet | Methanol (B129727) | 6 hours | Boiling point | Not explicitly quantified | [1][2] |

| Ultrasound-Assisted | 50% Ethanol | 30 minutes | Room Temp. | Higher than Soxhlet | [2] |

| Microwave-Assisted | Not specified | Not specified | Not specified | Higher than Soxhlet | [1] |

| Percolation | 70% Ethanol | Not specified | Not specified | Total Flavonoids as Hyperoside: 157 mg/100 cm³ | [3] |

Note: Direct quantitative yield data for this compound using a specified Soxhlet protocol is limited in publicly available literature. The table reflects that alternative methods are often reported to have higher efficiency.

Experimental Protocols

Soxhlet Extraction Protocol for this compound from Crataegus spp. Leaves

1. Materials and Equipment

-

Plant Material: Dried and powdered leaves of Crataegus species (e.g., Crataegus monogyna or Crataegus pinnatifida).

-

Solvent: 70% Methanol or 70% Ethanol (analytical grade).

-

Apparatus:

-

Soxhlet extractor apparatus (including condenser, Soxhlet extractor, and round-bottom flask)

-

Heating mantle

-

Cellulose (B213188) extraction thimbles

-

Rotary evaporator

-

Analytical balance

-

Grinder or mill

-

-

Reagents:

-

Glass wool

-

2. Procedure

-

Sample Preparation:

-

Dry the fresh leaves of the selected Crataegus species at 40-50°C to a constant weight.

-

Grind the dried leaves into a fine powder (approximately 20-40 mesh) to increase the surface area for extraction.

-

-

Soxhlet Apparatus Setup:

-

Accurately weigh approximately 10-20 g of the powdered plant material and place it into a cellulose extraction thimble.

-

Lightly plug the top of the thimble with glass wool to prevent the plant material from entering the siphon tube.

-

Place the thimble into the chamber of the Soxhlet extractor.

-

Assemble the Soxhlet apparatus with the round-bottom flask containing 250-300 mL of the chosen solvent (70% methanol or 70% ethanol) and the condenser on top.

-

Connect the condenser to a cold water supply.

-

-

Extraction Process:

-

Heat the round-bottom flask using a heating mantle. The temperature should be set to gently boil the solvent.

-

The solvent will vaporize, travel up the distillation arm, and condense in the condenser.

-

The condensed solvent will drip into the thimble containing the plant material.

-

Once the solvent level in the thimble reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds will be siphoned back into the round-bottom flask.

-

Allow this cycle to repeat for approximately 6-8 hours. The completion of the extraction can be visually assessed when the solvent in the siphon arm becomes colorless.

-

-

Post-Extraction Processing:

-

After the extraction is complete, turn off the heating mantle and allow the apparatus to cool down.

-

Carefully dismantle the apparatus.

-

Remove the thimble containing the exhausted plant material.

-

The extract, now concentrated in the round-bottom flask, can be further processed.

-

Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

-

The resulting crude extract containing this compound can be dried in a vacuum oven at a low temperature.

-

-

Purification and Analysis (Optional but Recommended):

-

The crude extract can be further purified using techniques such as column chromatography.

-

The purity and concentration of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC).

-

Mandatory Visualization

Experimental Workflow for Soxhlet Extraction of this compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: Modulation of the Nrf2/HO-1 Pathway by this compound

Caption: this compound modulates the Nrf2/HO-1 antioxidant pathway.

References

Application Notes and Protocols for the Purification of Flavonoid Glycosides using Column Chromatography

Topic: Purification of Hemiphroside A using Column Chromatography

Introduction

Flavonoid glycosides are a large and diverse group of plant secondary metabolites with a wide range of reported biological activities, making them of great interest to researchers in drug development. This compound, a putative flavonoid glycoside, requires efficient purification from crude plant extracts to enable detailed biological and pharmacological studies. Column chromatography is a fundamental and widely used technique for the isolation and purification of such natural products.[1][2] This application note provides a detailed protocol for the purification of a target flavonoid glycoside, exemplified by this compound, using silica (B1680970) gel column chromatography.

Data Presentation

The following tables represent typical data that would be collected during a column chromatography purification process for a flavonoid glycoside.

Table 1: Summary of Crude Extract and Column Parameters

| Parameter | Value |

| Starting Material (Crude Extract) | 10 g |

| Stationary Phase | Silica Gel (60-120 mesh)[3] |

| Column Dimensions (Diameter x Length) | 5 cm x 50 cm |

| Stationary Phase Weight | 200 g |

| Slurry Solvent | n-Hexane |

Table 2: Elution Gradient and Fraction Collection

| Mobile Phase Composition (v/v) | Volume (mL) | Fraction Numbers | Target Compound Elution |

| 100% n-Hexane | 500 | 1-25 | No |

| 90:10 n-Hexane:Ethyl Acetate (B1210297) | 1000 | 26-75 | No |

| 80:20 n-Hexane:Ethyl Acetate | 1000 | 76-125 | Yes (minor) |

| 70:30 n-Hexane:Ethyl Acetate | 1500 | 126-200 | Yes (major) |

| 60:40 n-Hexane:Ethyl Acetate | 1000 | 201-250 | Yes (minor) |

| 50:50 n-Hexane:Ethyl Acetate | 1000 | 251-300 | No |

| 100% Ethyl Acetate | 500 | 301-325 | No |

| 90:10 Ethyl Acetate:Methanol | 500 | 326-350 | No |

Table 3: Purity Analysis of Pooled Fractions Containing the Target Compound

| Pooled Fractions | Weight (mg) | Purity by HPLC (%) | Yield (%) |

| 126-200 | 550 | 95.2 | 5.5 |

Experimental Protocols

This section details the methodology for the purification of a target flavonoid glycoside using column chromatography.

Materials and Reagents

-

Crude plant extract containing the target flavonoid glycoside

-

Silica gel (60-120 mesh)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Glass chromatography column (5 cm x 50 cm)

-

Cotton wool or glass frit

-

Separatory funnel (for solvent reservoir)

-

Fraction collector or test tubes

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

-

HPLC system for purity analysis

Column Packing (Wet Method)

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of cotton wool or a glass frit at the bottom of the column to support the stationary phase.[1]

-

In a beaker, prepare a slurry of 200 g of silica gel in 400 mL of n-hexane.[4]

-

Pour the slurry into the column in a single, continuous motion.

-

Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

-

Open the stopcock at the bottom of the column to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

-

Continuously add n-hexane to the top of the column and allow it to run through until the silica bed is stable and well-packed.

Sample Loading

-

Dissolve 10 g of the crude extract in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase or a slightly more polar solvent, which is then adsorbed onto a small amount of silica gel).

-

If the sample is not fully soluble, it can be dry-loaded. To do this, dissolve the crude extract in a suitable solvent, add a small amount of silica gel (e.g., 20 g), and evaporate the solvent to dryness to obtain a free-flowing powder.

-

Carefully add the sample solution or the dry-loaded silica gel to the top of the packed column, ensuring not to disturb the silica bed.

-

Add a thin layer of sand or cotton wool on top of the sample layer to prevent disturbance during solvent addition.

Elution and Fraction Collection

-

Begin the elution with the least polar solvent, n-hexane.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, as detailed in Table 2. This is known as a step gradient elution.

-

Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually in numbered test tubes.

-

Monitor the separation by collecting small aliquots from the fractions and analyzing them by Thin Layer Chromatography (TLC).[2]

Analysis of Fractions

-

Spot the collected fractions onto TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate).

-

Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

-

Combine the fractions that contain the pure target compound.

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

-

Determine the final yield and assess the purity of the compound using HPLC.

Visualization

Experimental Workflow

Caption: Workflow for the purification of this compound.

Nrf2/HO-1 Signaling Pathway

The following diagram illustrates the Nrf2/HO-1 signaling pathway, which is activated by some flavonoid glycosides like Hyperoside, leading to antioxidant effects.[5]

Caption: Activation of the Nrf2/HO-1 signaling pathway.

References

- 1. Column chromatography - Wikipedia [en.wikipedia.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]